Epimedonin H -

Epimedonin H

Catalog Number: EVT-15629296
CAS Number:
Molecular Formula: C20H18O7
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of Epimedonin H can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry techniques. Natural extraction typically involves solvent extraction methods using ethanol or methanol to isolate flavonoids from Epimedium species. In laboratory settings, synthetic approaches may involve the use of prenylation reactions, where a prenyl group is introduced to the flavonoid backbone to enhance its biological activity .

Technical Details
The extraction process generally includes:

  1. Preparation of Plant Material: Drying and grinding the plant parts.
  2. Solvent Extraction: Using solvents like ethanol or methanol to dissolve the flavonoids.
  3. Filtration and Concentration: Filtering out solids and concentrating the extract under reduced pressure.

For synthetic methods, reactions may involve:

  • Prenylation: Utilizing prenyl bromide in the presence of a base to introduce the prenyl group onto the flavonoid structure.
  • Chromatographic Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify Epimedonin H from other compounds .
Molecular Structure Analysis

Structure
Epimedonin H has a complex molecular structure typical of flavonoids, featuring multiple hydroxyl groups and a prenyl side chain. The specific arrangement of these functional groups contributes to its unique properties and biological activities.

Data

  • Molecular Formula: C₁₉H₁₈O₇
  • Molecular Weight: 366.34 g/mol
  • Structural Features: Contains multiple aromatic rings and hydroxyl groups that enhance its solubility and reactivity .
Chemical Reactions Analysis

Reactions
Epimedonin H can undergo various chemical reactions typical of flavonoids, including oxidation, reduction, and glycosylation. These reactions can modify its structure and influence its biological activity.

Technical Details

  • Oxidation Reactions: Hydroxyl groups can be oxidized to form ketones or quinones.
  • Reduction Reactions: The double bonds in the aromatic rings can be reduced under specific conditions.
  • Glycosylation Reactions: The addition of sugar moieties can enhance solubility and bioavailability .
Mechanism of Action

Process
The mechanism of action of Epimedonin H involves interaction with various biological targets within cells. It exhibits antioxidant properties by scavenging free radicals and modulating signaling pathways related to inflammation and apoptosis.

Data
Research indicates that Epimedonin H may influence:

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, reducing inflammation.
  • Mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and survival .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and heat.
  • pH Sensitivity: The stability may vary with pH, affecting its solubility and reactivity .
Applications

Epimedonin H has several scientific uses primarily in pharmacology and traditional medicine:

  • Anti-inflammatory Agent: Used in formulations aimed at reducing inflammation in conditions like rheumatoid arthritis.
  • Aphrodisiac Properties: Traditionally utilized in herbal supplements aimed at enhancing libido.
  • Antioxidant Activity: Investigated for potential use in preventing oxidative stress-related diseases.

Research continues into its efficacy and potential applications in modern medicine, particularly concerning its pharmacokinetics and safety profile .

Biosynthesis & Metabolic Pathways of Epimedonin H

Enzymatic Mechanisms in Prenylated Flavonoid Formation

Epimedonin H belongs to the prenylated flavonoid class, characterized by the addition of lipophilic prenyl side chains to a flavonoid core. This modification significantly enhances its bioactivity and cellular membrane affinity. The biosynthesis initiates with the core flavonoid skeleton derived from the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) generate p-coumaroyl-CoA [7]. Subsequent condensation with malonyl-CoA—catalyzed by chalcone synthase (CHS)—forms naringenin chalcone, isomerized to naringenin by chalcone isomerase (CHI).

Prenylation, the defining step for epimedonin H, is mediated by membrane-associated prenyltransferases (PTs). These enzymes transfer dimethylallyl diphosphate (DMAPP) to specific flavonoid positions (e.g., C-8 of the A-ring). PTs exhibit stringent regioselectivity governed by hydrophobic substrate-binding pockets that position the flavonoid acceptor and prenyl donor for optimal SN2 nucleophilic substitution [3] [9]. Structural studies of related flavonoid PTs reveal a conserved "ABBA" fold and aspartate-rich motifs coordinating Mg²⁺, essential for DMAPP binding and catalysis.

Cytochrome P450 oxygenases further modify the prenylated intermediate. For epimedonin H, this includes hydroxylation or epoxidation of the prenyl chain, followed by cyclization to form dihydropyran or pyran rings—a hallmark of epimedins. These reactions proceed via high-valent iron-oxo intermediates (Feᴵⱽ=O) generated through O₂ activation at the heme center, enabling C–H bond activation [9] [7].

Table 1: Key Enzymes in Epimedonin H Biosynthesis

Enzyme ClassGene SymbolFunctionCofactor Requirements
PrenyltransferaseEpH8PTPrenyl attachment at C-8Mg²⁺, DMAPP
Cytochrome P450EpH105OXPrenyl side-chain oxidationNADPH, O₂
MethyltransferaseEpH-OMTO-Methylation of hydroxyl groupsSAM

Genomic Regulation of Epimedonin H Production in Source Organisms

In Epimedium species, epimedonin H biosynthesis is orchestrated by biosynthetic gene clusters (BGCs). Genomic analyses reveal a ~45-kb cluster housing core genes (EpH8PT, EpH105OX, EpH-OMT) alongside regulatory elements. This physical linkage facilitates co-expression under environmental stimuli [6] [10].

Transcriptional regulation is primarily mediated by JA-responsive transcription factors (TFs). Basic helix-loop-helix (bHLH) and MYB-family TFs bind G-box (CACGTG) and MYB-recognition elements (MREs) in promoter regions of EpH8PT and EpH105OX. During herbivory or wounding, jasmonate signaling activates these TFs via the SCFᴱᴼᴿ¹ ubiquitin ligase complex, triggering BGC expression [7]. Chromatin immunoprecipitation sequencing (ChIP-seq) in E. sagittatum confirmed MYB42 binding to the EpH-OMT promoter, enhancing methylation efficiency.

Epigenetic modifications further modulate cluster accessibility. Histone H3 lysine 9 acetylation (H3K9ac) marks correlate with elevated epimedonin H accumulation under UV-B stress. Conversely, DNA methylation at CpG islands within the BGC suppresses expression under low-light conditions [6] [8].

Table 2: Regulatory Elements Governing Epimedonin H Biosynthesis

Regulatory ComponentTypeTarget GenesInducing Signal
MYB42Transcription factorEpH-OMT, EpH8PTJasmonic acid
bHLH37Transcription factorEpH105OXWounding, UV-B
H3K9acHistone modificationEntire BGCHigh irradiance
CpG island methylationDNA methylationEpH8PT promoterLow nutrient status

Comparative Analysis of Biosynthetic Clusters in Related Phytochemicals

Epimedonin H’s BGC shares organizational parallels with clusters for structurally similar phytochemicals, yet exhibits distinct evolutionary trajectories:

  • Modular Conservation: The EpH8PT-EpH105OX gene pair mirrors the IcPT1-IcCYP71A1 module in Glycyrrhiza uralensis for licorice flavonoid biosynthesis. Both clusters position PTs upstream of P450s, reflecting conserved metabolic channeling to minimize cytotoxic intermediate leakage [3] [10]. However, epimedonin H’s cluster uniquely incorporates a BAHD acyltransferase absent in licorice, enabling C-7 O-prenylation diversification.

  • Horizontal Gene Transfer (HGT) Evidence: Phylogenomic analysis suggests EpH105OX shares >70% amino acid identity with homologs in Ammopiptanthus mongolicus (a desert legume). Synteny breaks flanking this gene imply HGT via transposable elements, potentially enabling environmental adaptation to oxidative stress [6] [10].

  • Substrate Promiscuity vs. Specificity: The epimedonin H PT (EpH8PT) exhibits relaxed specificity toward naringenin and apigenin in vitro, yielding 8-prenylnaringenin and isobavachalcone. In contrast, icariin-producing Epimedium species harbor a dedicated PT (ICT) strictly accepting icariside II as substrate. This functional divergence likely arose from neofunctionalization events post-genome duplication [3].

Table 3: Comparative Features of Flavonoid Biosynthetic Gene Clusters

PhytochemicalHost OrganismCluster Size (kb)Core EnzymesUnique Features
Epimedonin HEpimedium spp.45PT, P450, OMTBAHD acyltransferase; HGT-derived P450
IcariinE. koreanum52PT, P450, GTUDP-glucosyltransferase for C-7 glycosylation
Sophoraflavanone GSophora flavescens38PT, P450, EREnoyl reductase for lavandulyl chain saturation
Licoflavone AGlycyrrhiza glabra41PT, P450, DRSDirigent protein for stereoselective coupling

Properties

Product Name

Epimedonin H

IUPAC Name

5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-hydroxyphenoxy)chromen-4-one

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H18O7/c1-10(2)14(22)7-13-15(23)8-16(24)19-17(25)9-18(27-20(13)19)26-12-5-3-11(21)4-6-12/h3-6,8-9,14,21-24H,1,7H2,2H3

InChI Key

BMYNHTLJWIVABZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)OC3=CC=C(C=C3)O)O

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